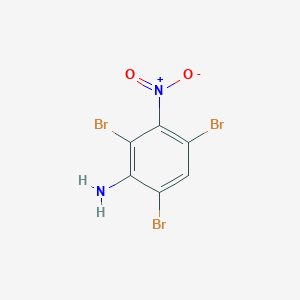

2,4,6-Tribromo-3-nitroaniline

説明

Significance in Advanced Organic Synthesis and Materials Science Research

Substituted bromoanilines are pivotal intermediates in advanced organic synthesis. Their utility stems from the reactivity of both the amino group and the carbon-bromine bonds. The amino group can be readily diazotized and replaced, while the bromine atoms are susceptible to a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. derpharmachemica.com This dual reactivity allows for the construction of complex molecular architectures.

In the realm of pharmaceuticals and agrochemicals, bromoanilines are foundational precursors for a wide array of bioactive molecules. chemicalbook.comchemicalbook.com For instance, they are integral to the synthesis of fungicides, herbicides, and various therapeutic agents. chemicalbook.comscribd.com The presence of bromine can enhance the biological activity and metabolic stability of the final products. chemicalbook.com

In materials science, these compounds are employed in the synthesis of specialty polymers, azo dyes, and pigments. chemicalbook.comchemicalbook.comketonepharma.com The bromine substituent can influence the resulting material's properties, including color, lightfastness, and flame retardancy. chemicalbook.comlookchem.com

Contextual Overview of Halogenated Nitroaniline Derivatives

Halogenated nitroanilines are a subgroup of anilines that contain one or more halogen atoms and at least one nitro (-NO₂) group. The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity of the amino group and the reactivity of the halogen substituents towards nucleophilic substitution. derpharmachemica.com

These compounds are of immense practical value in the industrial world, serving as key intermediates for dyes and pigments. researchgate.net For example, 2,6-Dibromo-4-nitroaniline is a well-known precursor for azo disperse dyes used for coloring hydrophobic fabrics like polyester. The specific arrangement of the amino, nitro, and halogen groups on the aniline (B41778) ring dictates the final color and properties of the dye. Furthermore, these derivatives are crucial starting materials for synthesizing more complex heterocyclic systems with potential biological activities. derpharmachemica.combeilstein-journals.org The compound 2,4,6-Tribromo-3-nitroaniline is a prime example of this class, embodying the reactive potential conferred by its trifecta of functional groups.

Structure

3D Structure

特性

IUPAC Name |

2,4,6-tribromo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKZWLNXOMHHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478333 | |

| Record name | 2,4,6-Tribromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62406-72-8 | |

| Record name | 2,4,6-Tribromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2,4,6 Tribromo 3 Nitroaniline

The primary route for the preparation of 2,4,6-Tribromo-3-nitroaniline involves the direct bromination of 3-nitroaniline (B104315). In this electrophilic aromatic substitution reaction, the potent activating and ortho-, para-directing effect of the amino group overrides the deactivating effect of the meta-positioned nitro group, directing the three bromine atoms to the available 2, 4, and 6 positions. The reaction is typically carried out in an acidic medium.

Alternative synthetic strategies can also be envisioned, such as the nitration of 2,4,6-tribromoaniline (B120722). However, this approach may present challenges in controlling the regioselectivity and preventing over-nitration. A study on the selective oxidative bromination of anilines using potassium bromide and a layered double hydroxide (B78521) (ZnAl-BrO₃⁻-LDHs) system reported the formation of 2,4,6-Tribromo-3-nitrobenzenamine from 3-nitroaniline in a 66% yield. ccspublishing.org.cn

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃Br₃N₂O₂ | nih.govoakwoodchemical.com |

| Molecular Weight | 374.81 g/mol | nih.gov |

| Melting Point | 95-97 °C | lookchem.com |

| Boiling Point | 319.3 °C at 760 mmHg | lookchem.com |

| Density | 2.464 g/cm³ | lookchem.com |

| CAS Number | 62406-72-8 | nih.govoakwoodchemical.com |

Spectroscopic and Crystallographic Analysis

The structure of 2,4,6-Tribromo-3-nitroaniline is confirmed through various spectroscopic techniques.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence for the key functional groups. Characteristic N-H stretching vibrations for the primary amino group appear in the region of 3413-3284 cm⁻¹. The presence of the nitro group is confirmed by a strong absorption band around 1539 cm⁻¹ corresponding to its asymmetric stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the electronic environment of the protons. Due to the symmetrical substitution pattern, the single aromatic proton typically appears as a singlet. In one study, the aromatic proton signal was observed at 7.497 ppm, while the amino protons resonated at 4.560 ppm.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum exhibits a characteristic isotopic pattern due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Crystallographic Analysis: While a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature, such analysis is crucial for unequivocally determining the three-dimensional arrangement of atoms and the intermolecular interactions in the solid state. Studies on closely related trihalogenated nitrobenzene (B124822) derivatives show complex networks of halogen bonds (Br···Br, Br···I) and other non-covalent interactions that dictate the crystal packing. iucr.org For this compound, crystallographic analysis would provide precise data on bond lengths, bond angles, and the planarity of the molecule, as well as insights into how the molecules arrange themselves through hydrogen bonding (from the -NH₂ group) and halogen bonding.

| Technique | Key Observations | Frequencies / Chemical Shifts | Reference |

|---|---|---|---|

| FTIR | N-H stretch | 3413, 3284 cm⁻¹ | |

| FTIR | Nitro group stretch | 1539 cm⁻¹ | |

| ¹H NMR | Aromatic proton | 7.497 ppm | |

| ¹H NMR | Amino protons | 4.560 ppm |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,4,6-tribromo-3-nitroaniline by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the symmetrical substitution pattern of the aromatic ring results in a singlet for the aromatic proton. The significant electron-withdrawing effects of the three bromine atoms and the nitro group cause this proton to be deshielded, appearing at a chemical shift (δ) of approximately 7.5 ppm when measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The protons of the amino (-NH₂) group are also observed, with their chemical shift being sensitive to solvent and hydrogen bonding effects. In deuterated chloroform (B151607) (CDCl₃), these protons typically appear around 4.6 ppm.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents, with carbons bonded to bromine and the nitro group showing characteristic downfield shifts.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Solvent |

| Aromatic-H | ~7.5 | DMSO-d₆ |

| Amino-H | ~4.6 | CDCl₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The presence of the amino (-NH₂) group is confirmed by characteristic N-H stretching vibrations, which typically appear as multiple bands in the 3400-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The nitro (-NO₂) group, a strong electron-withdrawing group, exhibits its own distinct stretching vibrations. The asymmetric N-O stretch is observed around 1539 cm⁻¹, while the symmetric stretch appears at a lower frequency. Aromatic C-H stretching vibrations are also characteristically observed in the 3100-3000 cm⁻¹ range. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3300 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | ~1539 |

| Nitro (-NO₂) | N-O Symmetric Stretch | Lower frequency than asymmetric |

| Aromatic | C-H Stretch | 3100-3000 |

Mass Spectrometry (MS) in Product Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity of this compound. It also provides valuable information about the molecule's fragmentation pattern, which can aid in structural confirmation.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak ([M]⁺) is observed. For this compound (C₆H₃Br₃N₂O₂), the molecular ion peak appears at a mass-to-charge ratio (m/z) consistent with its molecular weight of approximately 374.81 g/mol . bldpharm.comoakwoodchemical.comnih.gov The presence of three bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the accurate mass of the molecular ion to several decimal places. The fragmentation pattern observed in the mass spectrum reveals the sequential loss of bromine atoms and other characteristic fragments from the nitroaniline core, further corroborating the structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃Br₃N₂O₂ |

| Molecular Weight | ~374.81 g/mol |

| Exact Mass | ~371.774 Da |

| Key Fragmentation | Sequential loss of Br atoms |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides detailed information about the unit cell, molecular conformation, and intermolecular interactions within the crystal lattice of this compound.

Unit Cell Parameters and Space Group Determination

The fundamental repeating unit of a crystal is the unit cell, defined by its dimensions (a, b, c) and angles (α, β, γ). For this compound, X-ray diffraction analysis has determined that it crystallizes in the triclinic space group P-1. The unit cell volume is approximately 889.2 ų, and there are four molecules (Z=4) per unit cell. These parameters are determined from the diffraction pattern of a single crystal exposed to an X-ray beam. protoxrd.com

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Space Group | P-1 |

| Unit Cell Volume | 889.2 ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 298 K |

| Radiation Type | Mo Kα |

Conformational Analysis in the Crystalline State

X-ray crystallography reveals the specific conformation of the this compound molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the amino and nitro substituent groups relative to the ring. The nitro group, being a strong electron-withdrawing group, influences the electron density distribution throughout the aromatic system. In some related halogenated nitrobenzene (B124822) derivatives, the nitro group can be twisted out of the plane of the benzene ring. iucr.org

Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromo 3 Nitroaniline

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. acs.org It provides a balance between accuracy and computational cost, making it suitable for analyzing medium to large-sized molecules like 2,4,6-Tribromo-3-nitroaniline. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic signatures and reaction energetics.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The presence of bulky bromine atoms and a nitro group ortho to the amine group suggests the potential for steric hindrance, which can lead to non-planar arrangements of the substituents with respect to the benzene (B151609) ring.

In related studies of substituted anilines, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully employed to obtain optimized geometries. globalresearchonline.netscholarsresearchlibrary.com For this compound, a conformational analysis would be crucial to identify the most stable isomer and to understand the rotational barriers of the amino and nitro groups. The planarity of the amino group and the orientation of the nitro group relative to the aromatic ring are key factors that influence the molecule's electronic properties and intermolecular interactions. The interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo substituents will significantly impact the charge distribution and geometry of the molecule.

Prediction of Spectroscopic Properties, including Vibrational Frequencies

DFT calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide the vibrational frequencies corresponding to its normal modes of vibration. These calculated frequencies can then be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

In studies of similar halogenated and nitrated anilines, it has been shown that theoretical vibrational frequencies often require scaling to account for anharmonicity and the limitations of the computational method. globalresearchonline.netasianpubs.org For instance, scaling factors are typically applied to different vibrational modes, such as N-H stretching and C-Br stretching, to improve the agreement with experimental values. asianpubs.org The predicted vibrational spectrum of this compound would exhibit characteristic bands for the N-H stretching and bending of the amino group, symmetric and asymmetric stretching of the nitro group, and various stretching and bending modes associated with the substituted benzene ring, including the C-Br stretching vibrations.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar compounds, is presented below.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 - 3600 |

| N-H Symmetric Stretch | 3400 - 3500 |

| NO₂ Asymmetric Stretch | 1550 - 1620 |

| NO₂ Symmetric Stretch | 1330 - 1390 |

| C-N Stretch (Amino) | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

Note: This table represents typical frequency ranges and not specific calculated values for this compound, as direct computational studies are not available.

Theoretical Studies of Reaction Energetics and Mechanisms

Computational chemistry plays a vital role in elucidating reaction mechanisms and calculating the energetics of chemical transformations. For this compound, theoretical studies could investigate its reactivity in various chemical processes, such as electrophilic or nucleophilic substitution reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For instance, the reduction of the nitro group to an amino group is a common reaction for nitroaromatic compounds. researchgate.net Theoretical modeling could determine the reaction pathway and activation energies for this transformation, providing insights into the reaction kinetics. Similarly, the reactivity of the aromatic ring towards further substitution could be assessed by calculating molecular descriptors such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), which indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Simulations for Intermolecular Interactions

In the solid state, the properties of a molecular crystal are governed by the arrangement of molecules and the intermolecular forces between them. Molecular modeling and simulations are essential for understanding these interactions. For this compound, intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking are expected to play a significant role in its crystal packing. nih.govacs.orgmdpi.com

The amino group can act as a hydrogen bond donor, while the nitro group and bromine atoms can act as hydrogen bond acceptors. Furthermore, the bromine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. nih.govacs.org DFT calculations, particularly those that include corrections for dispersion forces, are crucial for accurately modeling these weak interactions. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Transformations

The strategic placement of reactive sites on the 2,4,6-Tribromo-3-nitroaniline molecule positions it as a valuable intermediate for the synthesis of intricate organic structures. The amino group can be readily diazotized and subsequently replaced, offering a gateway to a wide array of functionalities. Furthermore, the bromine atoms are susceptible to various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Although specific, extensively documented complex organic transformations starting from this compound are not yet widespread in publicly available literature, its structural similarity to other polysubstituted anilines, such as 2,4,6-tribromoaniline (B120722), suggests its utility in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities. For instance, the related compound 2,4,6-tribromoaniline is a known precursor in the synthesis of fire-extinguishing agents and various bioactive molecules. It is plausible that the introduction of a nitro group, as seen in this compound, could be leveraged to synthesize target molecules with specific electronic or energetic properties.

Potential in the Development of Functional Materials

The high halogen content and the presence of a nitro group in this compound make it an intriguing candidate for the development of functional materials with tailored properties. Halogenated and nitrated aromatic compounds are known to exhibit a range of useful characteristics, including flame retardancy, high density, and specific optical and electronic properties.

One area of potential is in the synthesis of novel dyes and pigments. The chromophoric nitro group and the auxochromic amino group, in conjunction with the heavy bromine atoms, could lead to the creation of colorants with high light and chemical stability. The analogous compound, 2,6-dibromo-4-nitroaniline, is recognized as an important intermediate in the synthesis of azo disperse dyes, which are used for coloring synthetic fibers. This precedent suggests that this compound could serve as a precursor for a new class of dyes with unique shades and performance characteristics.

Furthermore, the high nitrogen and bromine content of this compound may be of interest in the field of energetic materials. While no specific research has been published on its use as an explosive or propellant, its chemical composition is suggestive of energetic potential.

The development of high-performance polymers is another avenue where this compound could find application. The incorporation of halogenated and nitro-functionalized aromatic units into polymer backbones can enhance thermal stability, flame resistance, and dielectric properties. This compound could potentially be used as a monomer or a modifying agent in the synthesis of specialty polymers for demanding applications.

Environmental Degradation Pathways and Fate Research Considerations

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of 2,4,6-Tribromo-3-nitroaniline is expected to be initiated by microbial enzymatic activities that target the aromatic ring and its substituents. The presence of both electron-withdrawing nitro and bromine groups, along with the amino group, influences the susceptibility of the molecule to microbial attack.

Research on analogous compounds suggests that aerobic degradation can proceed through several key steps. For many halogenated aromatic compounds, the initial step involves the enzymatic removal of the halogen substituents, a process known as dehalogenation. This can be followed by the transformation of the nitro group and subsequent cleavage of the aromatic ring.

Key Aerobic Biodegradation Reactions for Related Compounds:

Dehalogenation: Aerobic microorganisms can employ oxygenases to replace a bromine atom with a hydroxyl group. This hydroxylation is a critical step that can destabilize the aromatic ring, making it more amenable to subsequent degradation.

Nitro Group Reduction/Removal: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group under aerobic conditions, although this is more common in anaerobic environments. Alternatively, some aerobic bacteria can remove the nitro group as nitrite.

Ring Cleavage: Following the removal or transformation of the substituents, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways.

The specific microbial consortia and enzymes involved in the degradation of this compound have not been identified. However, bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingomonas have been shown to degrade a variety of halogenated and nitroaromatic compounds and could potentially play a role in the aerobic transformation of this molecule.

Interactive Data Table: Potential Aerobic Biodegradation Steps of this compound

| Step | Proposed Transformation | Key Enzyme Type | Potential Intermediate(s) |

| 1 | Reductive Debromination | Halogenase/Oxygenase | Brominated nitro-aminophenols |

| 2 | Nitro Group Reduction | Nitroreductase | Brominated diamino-phenols |

| 3 | Aromatic Ring Cleavage | Dioxygenase | Aliphatic acids |

Anaerobic Biodegradation Mechanisms

In anaerobic environments, the degradation of this compound is likely to follow different pathways compared to aerobic conditions, primarily driven by reductive processes. The absence of oxygen as a terminal electron acceptor favors reactions that use the nitro and bromo substituents as electron acceptors.

The primary anaerobic transformation for nitroaromatic compounds is the reduction of the nitro group. mdpi.comstudy.comresearchgate.net This process occurs sequentially, reducing the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH2). researchgate.net This transformation is a critical initial step in the anaerobic degradation of many nitroaromatics.

Following or concurrent with nitro reduction, reductive dehalogenation is a key mechanism for the removal of bromine atoms from the aromatic ring. nih.gov In this process, a bromine atom is replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process is often mediated by specific dehalogenating bacteria. The complete degradation would likely involve the sequential removal of the three bromine atoms.

Proposed Anaerobic Biodegradation Pathway:

Nitro Group Reduction: The initial and often rapid step is the reduction of the 3-nitro group to a 3-amino group, forming 2,4,6-tribromo-1,3-diaminobenzene.

Sequential Reductive Dehalogenation: Subsequent steps would involve the stepwise removal of the bromine atoms from the aromatic ring, leading to the formation of dibromo-, monobromo-, and ultimately, diaminobenzene. The exact order of bromine removal (from positions 2, 4, or 6) would depend on the specific microbial enzymes involved.

Ring Fission: The resulting diaminobenzene could potentially undergo further degradation through anaerobic ring cleavage, although this is generally a slower process.

Interactive Data Table: Potential Anaerobic Biodegradation Products of this compound

| Stage | Intermediate Compound | Key Process |

| Initial | This compound | - |

| 1 | 2,4,6-Tribromo-1,3-diaminobenzene | Nitro Group Reduction |

| 2 | Dibromo-1,3-diaminobenzene isomers | Reductive Dehalogenation |

| 3 | Monobromo-1,3-diaminobenzene isomers | Reductive Dehalogenation |

| 4 | 1,3-Diaminobenzene | Reductive Dehalogenation |

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is an important abiotic process that can contribute to the transformation of this compound in sunlit environments, such as surface waters. This process involves the absorption of light energy (particularly in the UV spectrum), which can lead to the cleavage of chemical bonds.

For halogenated aromatic compounds, a primary photochemical reaction is reductive dehalogenation, where the carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom from a hydrogen-donating species in the environment (e.g., water). dntb.gov.uarsc.org This process is often stepwise, leading to the formation of less brominated intermediates.

The nitro group can also be susceptible to photochemical reactions. Photolysis of nitroanilines can involve the cleavage of the nitrogen-nitrogen bond (N-N fission) in the case of N-nitroanilines, or other transformations of the nitro group. mdpi.comstudy.com The presence of an amino group on the aromatic ring can influence the photochemical behavior of the molecule.

Furthermore, indirect photolysis can occur through the action of photochemically produced reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

Potential Photochemical Degradation Pathways:

Direct Photolysis: Absorption of UV radiation leading to the cleavage of C-Br and/or C-N bonds.

Indirect Photolysis: Reaction with photochemically generated reactive oxygen species.

Interactive Data Table: Key Factors Influencing Photochemical Degradation

| Factor | Influence on Degradation |

| Wavelength of Light | Shorter UV wavelengths are generally more effective. |

| Presence of Photosensitizers | Can accelerate degradation through the formation of reactive oxygen species. |

| Water Chemistry (pH, DOM) | Can affect the availability of reactants and the quantum yield of the reaction. |

| Presence of H-donors | Necessary for reductive dehalogenation. |

Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation, Reduction)

In addition to biodegradation and photochemical processes, this compound can undergo abiotic chemical transformations in the environment. These reactions are influenced by factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis: Aryl halides, such as the brominated aniline (B41778) derivative, are generally resistant to hydrolysis under typical environmental conditions. The carbon-bromine bond on an aromatic ring is strong and not easily cleaved by water. Therefore, hydrolysis is expected to be a very slow and likely insignificant degradation pathway for this compound.

Oxidation: The aniline moiety can be susceptible to oxidation. Strong oxidizing agents can transform the amino group. However, under typical environmental conditions, significant oxidation of the aromatic ring is less likely without the presence of strong catalysts or initiators like UV light. The presence of the electron-withdrawing nitro and bromo groups makes the ring less susceptible to electrophilic attack.

Reduction: Chemical reduction can be a significant abiotic degradation pathway, particularly in anoxic environments. The nitro group is readily reduced to an amino group by various reducing agents that may be present in sediments and groundwater, such as ferrous iron (Fe(II)) or sulfide (B99878) minerals. nih.gov This abiotic reduction of the nitro group is often a primary transformation step for nitroaromatic compounds in such environments. Reductive dehalogenation can also occur abiotically in the presence of strong reducing agents, although this is generally a slower process than microbial reductive dehalogenation.

Interactive Data Table: Summary of Chemical Degradation Pathways

| Pathway | Reactivity of this compound | Environmental Conditions | Potential Products |

| Hydrolysis | Low | Neutral pH, ambient temperature | Likely insignificant |

| Oxidation | Moderate (amino group) | Presence of strong oxidants | Transformation of the amino group |

| Reduction | High (nitro group) | Anoxic conditions, presence of reducing agents (e.g., Fe(II)) | 2,4,6-Tribromo-1,3-diaminobenzene |

Comparative Studies with Analogous Halogenated Aromatic Compounds

Structural and Electronic Effects of Varying Halogenation Patterns

The introduction of multiple halogen atoms and a nitro group onto an aniline (B41778) ring induces significant changes in its molecular geometry and electron distribution. These changes are a consequence of the interplay between steric hindrance and the electronic effects (inductive and resonance) of the substituents.

In 2,4,6-Tribromo-3-nitroaniline, the benzene (B151609) ring is heavily substituted. The three large bromine atoms at the ortho and para positions relative to the amino group, combined with the nitro group at a meta position, create substantial steric strain. This strain can lead to distortions from a perfectly planar ring structure. The C-N-C bond angle and the planarity of the amino group are particularly sensitive to the electronic nature of the substituents. pomona.edu Generally, electron-donating groups increase the C-N bond length and the pyramidality of the amino group, while electron-withdrawing groups have the opposite effect. znaturforsch.com

In this compound, the amino group is flanked by two bulky bromine atoms. This steric crowding forces the amino group to likely be twisted out of the plane of the benzene ring. This twisting disrupts the resonance interaction (p-π conjugation) between the nitrogen lone pair and the aromatic system. The nitro group, being a strong electron-withdrawing group, further pulls electron density from the ring via both inductive and resonance effects. The bromine atoms also withdraw electron density inductively but can donate via resonance, although this effect is weaker for bromine compared to chlorine or fluorine.

| Compound | Key Structural Feature | Value | Reference |

|---|---|---|---|

| Aniline | H-N-H bond angle | 113.6° ± 2° | pomona.edu |

| 2-Bromo-4,6-dinitroaniline | Dihedral angle (NO₂) | 2.04° and 1.18° | nih.gov |

| 4-Bromo-N-(4-bromophenyl)aniline | Dihedral angle between rings | 47.32° | nih.gov |

| N-4-(bromophenyl)-4-nitroaniline | Dihedral angle between rings | 44.8° | nih.gov |

Comparative Reactivity Studies with Related Nitroanilines

The reactivity of anilines in electrophilic aromatic substitution is strongly governed by the nature of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of strongly deactivating groups, such as nitro (-NO₂) and halogen (-Br) groups, significantly modifies this reactivity.

In this compound, the positions ortho and para to the activating amino group are already occupied by bromine atoms. This leaves only the C3 and C5 positions available for further substitution. However, both of these positions are meta to the amino group and are heavily influenced by the deactivating nitro and bromo substituents. The nitro group at C3 strongly deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it (C2, C4, and C5). The bromine atoms at C2, C4, and C6 also deactivate the ring through their inductive electron withdrawal.

Consequently, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than aniline or even mononitroanilines. Kinetic studies on the halogenation of p-nitroaniline show that it reacts much slower than aniline itself, demonstrating the strong deactivating effect of the nitro group. core.ac.uk The cumulative deactivating effect of one nitro group and three bromine atoms would render further electrophilic substitution on this compound extremely difficult, requiring harsh reaction conditions.

Conversely, the high electron deficiency of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group (C2, C4, C6). In this molecule, these positions are occupied by bromine atoms, which can act as leaving groups. The rate of SNAr reactions is highly dependent on the electrophilicity of the aromatic ring. mdpi.comrsc.orgd-nb.info Therefore, this compound would be expected to be more reactive towards nucleophiles than 2,4,6-tribromoaniline (B120722), which lacks the activating nitro group.

| Compound | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Key Influencing Factors |

|---|---|---|---|

| Aniline | Very High | Very Low | Strongly activating -NH₂ group. masterorganicchemistry.com |

| p-Nitroaniline | Low | Moderate | Deactivating -NO₂ group, activating -NH₂ group. core.ac.uk |

| 2,4,6-Tribromoaniline | Low | Low | Activating -NH₂ group, deactivating -Br groups. rsc.org |

| This compound | Very Low | High | Strongly deactivating -NO₂ and -Br groups enhance susceptibility to nucleophiles. |

Insights from Electrochemical Comparisons with Other Halogenated Anilines

The electrochemical behavior of substituted anilines, particularly their oxidation potential, is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential (making the compound easier to oxidize), while electron-withdrawing groups increase it. rsc.org

The oxidation of anilines typically involves the removal of an electron from the nitrogen atom or the π-system of the ring to form a radical cation. The stability of this radical cation determines the ease of oxidation. In this compound, the presence of four strong electron-withdrawing groups (three bromine atoms and one nitro group) significantly reduces the electron density on both the aniline nitrogen and the aromatic ring. This destabilizes the resulting radical cation, making the molecule much more difficult to oxidize.

Therefore, this compound is expected to have a significantly higher oxidation potential compared to aniline, monohalogenated anilines, and even 2,4,6-tribromoaniline. Studies on various substituted anilines confirm this trend. For example, the oxidation potential of nitroanilines is higher than that of aniline, and the potential generally increases with the number of halogen substituents. rsc.orgresearchgate.net Electrochemical studies on 4-bromoaniline (B143363) and 2,4,6-tribromoaniline have shown that the main reaction upon electrooxidation is dimerization. Halogenation of the starting material can also occur as a side reaction in some cases.

While a specific oxidation potential for this compound is not documented, a comparative analysis of related compounds allows for an estimation of its electrochemical properties. The combined effect of the tribromination and nitration would place its oxidation potential at the higher end of the scale for substituted anilines.

| Compound | Oxidation Potential (Eₚ) vs. Ag/AgCl (V) | Comments | Reference |

|---|---|---|---|

| Aniline | ~0.9 V | Baseline for comparison. | rsc.org |

| 4-Chloroaniline | ~1.0 V | Electron-withdrawing Cl increases potential. | rsc.org |

| 3-Nitroaniline (B104315) | ~1.4 V | Strongly electron-withdrawing NO₂ significantly increases potential. | rsc.org |

| 4-Nitroaniline | ~1.5 V | Strongly electron-withdrawing NO₂ significantly increases potential. | rsc.org |

| 2-Methyl-4-nitroaniline | >1.1 V | Oxidation peak observed in the range of 0.5-1.115V vs Pt electrode. | rasayanjournal.co.in |

Note: Oxidation potentials are highly dependent on experimental conditions (solvent, electrolyte, electrode, pH). The values presented are for comparative purposes.

Q & A

Basic

Q1: What synthetic routes are available for preparing 2,4,6-Tribromo-3-nitroaniline, and how is regioselectivity controlled during bromination and nitration? Methodological Answer:

- Step 1: Begin with aniline derivatives. Bromination of aniline using Br₂/FeBr₃ under controlled temperature (0–5°C) introduces bromine at the ortho/para positions. Excess bromine and prolonged reaction times favor tribromination .

- Step 2: Nitration follows bromination. Use HNO₃/H₂SO₄ at 50°C to introduce the nitro group at the meta position relative to the amine, leveraging steric hindrance from bromine substituents to direct nitration .

- Key Validation: Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (aromatic proton splitting patterns) and IR (N–H stretch at ~3400 cm⁻¹) .

Advanced

Q2: How do steric and electronic effects of bromine and nitro groups influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions? Methodological Answer:

- Electronic Effects: The electron-withdrawing nitro group reduces electron density on the aromatic ring, slowing oxidative addition of palladium catalysts. Bromine’s inductive effect further deactivates the ring but provides a leaving group for coupling.

- Steric Effects: Tribromination creates steric bulk, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Optimize solvent (toluene/DMF) and temperature (80–100°C) to enhance coupling efficiency .

- Experimental Design: Compare coupling yields with mono-/di-brominated analogs to isolate steric/electronic contributions. Use DFT calculations to model transition-state geometries .

Basic

Q3: What analytical techniques are most effective for characterizing this compound, and how are spectral overlaps resolved? Methodological Answer:

- ¹H/¹³C NMR: Use deuterated DMSO to solubilize the compound. Aromatic protons appear as a singlet (δ 8.2–8.5 ppm) due to symmetry. Overlapping signals are resolved via 2D COSY or HSQC .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (M⁺ at m/z 374.76). Fragmentation patterns distinguish bromine isotope clusters .

- Elemental Analysis: Validate Br/N content via combustion analysis (theoretical: C 25.44%, H 0.85%, N 4.72%) .

Advanced

Q4: Can distributed polarizability analysis explain the compound’s nonlinear optical (NLO) properties? Methodological Answer:

- Computational Approach: Partition polarizability into atomic contributions using quantum mechanical methods (e.g., CAM-B3LYP/6-311++G**). The nitro group dominates polarizability due to charge transfer (CT) from the amine .

- Experimental Validation: Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG). Correlate with substituent Hammett constants (σ⁺ for –NO₂: +0.79) .

- Data Interpretation: Tribromination reduces CT but enhances hyperpolarizability anisotropy due to symmetry breaking .

Advanced

Q5: How to resolve contradictions in reported nitration yields of this compound under varying acid conditions? Methodological Answer:

- Hypothesis Testing: Conflicting yields may arise from incomplete bromination or competing side reactions (e.g., oxidation of –NH₂).

- Troubleshooting Protocol:

- Pre-Bromination Purity: Ensure tribromoaniline is >98% pure (HPLC) before nitration.

- Acid Optimization: Compare HNO₃/H₂SO₄ vs. HNO₃/AcOH. Lower acidity (AcOH) reduces oxidation but slows nitration.

- Kinetic Monitoring: Use in-situ IR to track nitro group formation (asymmetric NO₂ stretch at 1520 cm⁻¹) .

Basic

Q6: What safety protocols are critical when handling this compound due to its toxicity profile? Methodological Answer:

- PPE Requirements: N95 respirators, nitrile gloves, and chemical goggles. Use fume hoods for synthesis and purification .

- Waste Management: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) to prevent environmental release .

- Acute Toxicity Mitigation: Pre-plan antidotes (e.g., methylene blue for methemoglobinemia) and ensure emergency eyewash/shower access .

Advanced

Q7: How does the compound’s crystal packing influence its thermal stability? Methodological Answer:

- Crystallography: Grow single crystals via slow evaporation in DCM/hexane. Solve structure via XRD to identify Br⋯O halogen bonds and π-π stacking .

- Thermogravimetric Analysis (TGA): Decomposition onset (>200°C) correlates with weak van der Waals interactions. Compare with DFT-predicated lattice energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。